Cas no 188111-79-7 (tert-butyl (3R)-3-aminopiperidine-1-carboxylate)

Technical Introduction: tert-Butyl (3R)-3-aminopiperidine-1-carboxylate is a chiral piperidine derivative widely used as a key intermediate in pharmaceutical synthesis and asymmetric catalysis. The tert-butyloxycarbonyl (Boc) protecting group enhances stability, facilitating handling and storage under standard conditions. Its stereospecific (R)-configuration is critical for enantioselective applications, particularly in the development of bioactive compounds and peptidomimetics. The compound’s high purity and well-defined structure make it valuable for precise synthetic routes, ensuring reproducibility in complex molecular architectures. Its compatibility with a range of reaction conditions further underscores its utility in medicinal chemistry and fine chemical production.
tert-butyl (3R)-3-aminopiperidine-1-carboxylate structure
188111-79-7 structure
Product Name:tert-butyl (3R)-3-aminopiperidine-1-carboxylate
CAS No:188111-79-7
MF:C10H20N2O2
MW:200.278002738953
MDL:MFCD03094717
CID:66329
PubChem ID:1501974
Update Time:2025-05-19

tert-butyl (3R)-3-aminopiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (R)-1-Boc-3-Aminopiperidine
    • (R)-1-N-Boc-3-aminopiperidine
    • 1-T-BUTYLOXYCARBONYL-3-R-AMINOPIPERIDINE HYDROCHLORIDE
    • 1-tert-butyloxycarbonyl-3-r-aminopiperidine
    • 1-PIPERIDINECARBOXYLIC ACID, 3-AMINO-, 1,1-DIMETHYLETHYL ESTER, (3R)-
    • (R)-BOC-PIP(3-NH2) HCL
    • (R)-3-AMINO-1-N-BOC-PIPERIDINE
    • (R)-3-AMINO-1-BOC-PIPERIDINE
    • (R)-3-AMINO-1-BOC-PIPERIDINE HYDROCHLORIDE
    • (R)-3-AMINO-N-BOC-PIPERIDINE
    • (R)-3-AMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • (R)-3-AMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER HCL
    • (R)-1-TERT-BUTYLOXYCARBONYL-3-AMINOPIPERIDINE HYDROCHLORIDE
    • (R)-1-BOC-3-PIPERIDINAMINE
    • (R)-1-BOC-3-AMNIOPIPERIDINE
    • (R)-1-BOC-3-AMINOPIPERIDINE HCL
    • (R)-N-BOC-3-AMINOPIPERIDINE
    • (R)-TERT-BUTYL 3-AMINOPIPERIDINE-1-CARBOXYLATE
    • TERT-BUTYL (R)-3-AMINO-1-PIPERIDINECARBOXYLATE
    • (R)-3-Amino-1-N-Boc-Piperidine (R)-1-Boc-3-Aminopiperidine
    • 1-TERT-BUTYLOXYCARBONYL-3-R-AMINOPIPERIDINE HYDROCHLORIDE
    • 1-Piperidinecarboxylicacid,3-amino-,1,1-dimethylethylester,(3R)-(9CI)
    • tert-Butyl (3R)-3-aminopiperidine-1-carboxylate
    • (R)-(-)-1-N-Boc-3-Aminopiperidine
    • (R)-(-)-3-Amino-1-Boc-piperidine
    • (R)-1-Boc-3-amipiperidine
    • tert-Butyl (R)-3-Aminopiperidine-1-carboxylate
    • (R)-(-)-1-Boc-3-aminopiperidine
    • (R)-3-aminopiperidine-1-carboxylic acid tert-butyl ester
    • tert-butyl (3R)3-aminopiperidine-1-carboxylate
    • 1-Piperidinecarboxylicacid, 3-amino-, 1,1-dimethylethyl ester, (R)-
    • (R)-1-tert-Butoxycarbonyl-3-aminopiperidine
    • 3-Aminopiperidine-1-carboxylic acid(R)-tert-butyl ester
    • L-α(R)-BOC-PIP(3-NH2) HCL
    • (R)-1-Boc-3-AMinopiperidin
    • (R)-1-Boc-3-aMinopiperidi...
    • (R)-tert-Butyl3-aminopiperidine-1-carboxylate
    • tert-Butyl(R)-3-aminopiperidine-1-carboxylate
    • R-3-amino-1-N-Boc-piperidine
    • tert-butyl(3r)-3-amino-1-piperidinecarboxylate
    • AM20100530
    • DTXSID90363570
    • MFCD03094717
    • AKOS005146095
    • (r)-t-butyl-3-aminopiperidine-1-carboxylate
    • AKQXKEBCONUWCL-MRVPVSSYSA-N
    • 3(R)-amino-piperidine-1-carboxylic Acid Tert-Butyl Ester
    • AS-44390
    • (R)-N-BOC-3-aminopiperadine
    • (R)-3-aminopiperidine-1-carboxylic acid tertbutyl ester
    • AC-15281
    • CS-W009040
    • (r)-1-boc-3-amino-piperidine
    • 188111-79-7
    • AC-136
    • tert-butyl (3R)-3-amino-1-piperidinecarboxylate
    • F8881-8846
    • AKOS005258530
    • (R)-(+)-3-amino-1-boc-piperidine
    • (R)-1-tert-butoxycarbonyl-3-amino piperidine
    • (R)-tert-butyl 3-aminopiperidine-1 carboxylate
    • EN300-135798
    • tert-butyl(3r)-3-aminopiperidine-1-carboxylate
    • (R)-(1-Boc)-3-aminopiperidine
    • (3R)-3-Aminopiperidine, N1-BOC protected
    • SCHEMBL181567
    • 625471-18-3
    • (s)3-amino-1-boc-piperidine
    • S-3-amino-1-N-Boc-piperidine
    • (R)-(-)-3-Amino-1-Boc-piperidine, >=98.0% (TLC)
    • Q-102149
    • 3-(R)-amino-piperidine-1-carboxylic acid tert-butyl ester
    • 1-T-BUTYLOXYCARBONYL-3-R-AMINOPIPERIDINE
    • A66003
    • DB-223737
    • DB-031672
    • tert-butyl (3R)-3-aminopiperidine-1-carboxylate
    • MDL: MFCD03094717
    • Inchi: 1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3/t8-/m1/s1
    • InChI Key: AKQXKEBCONUWCL-MRVPVSSYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC[C@H](C1)N)=O

Computed Properties

  • Exact Mass: 200.15200
  • Monoisotopic Mass: 200.152
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.7
  • Topological Polar Surface Area: 55.6A^2

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Liquid
  • Density: 1.0410
  • Melting Point: No data available
  • Boiling Point: 277.3±33.0 °C at 760 mmHg
  • Flash Point: 121.5℃
  • Refractive Index: 1.473
  • Water Partition Coefficient: Immiscible with water.
  • PSA: 55.56000
  • LogP: 1.98280
  • Sensitiveness: Moisture Sensitive
  • Specific Rotation: 28.5 º (c=1, DMF)
  • Optical Activity: [α]/D -28.5±2°, c = 1 in DMF
  • Solubility: Unable or difficult to mix

tert-butyl (3R)-3-aminopiperidine-1-carboxylate Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:UN2735
  • WGK Germany:3
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: S26
  • FLUKA BRAND F CODES:10-34
  • Hazardous Material Identification: Xn
  • HazardClass:8
  • PackingGroup:III
  • Storage Condition:Store at room temperature
  • Risk Phrases:R22; R36/37/38
  • Packing Group:III
  • Safety Term:S26
  • Packing Group:III

tert-butyl (3R)-3-aminopiperidine-1-carboxylate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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tert-butyl (3R)-3-aminopiperidine-1-carboxylate Production Method

tert-butyl (3R)-3-aminopiperidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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Suzhou Senfeida Chemical Co., Ltd
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:188111-79-7)(R)-1-Boc-3-aminopiperidine
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tert-butyl (3R)-3-aminopiperidine-1-carboxylate Related Literature

Additional information on tert-butyl (3R)-3-aminopiperidine-1-carboxylate

Introduction to Tert-butyl (3R)-3-aminopiperidine-1-carboxylate (CAS No. 188111-79-7)

Tert-butyl (3R)-3-aminopiperidine-1-carboxylate, identified by its Chemical Abstracts Service (CAS) number 188111-79-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the piperidine class, a heterocyclic structure that is widely recognized for its biological activity and utility in drug design. The presence of a tertiary butyl group and a chiral center at the 3-position of the piperidine ring contributes to its unique chemical properties and potential applications in synthetic chemistry and drug development.

The structure of tert-butyl (3R)-3-aminopiperidine-1-carboxylate features a rigid piperidine core, which is a common motif in many biologically active molecules. The tertiary butyl group enhances the steric bulk of the molecule, influencing its interactions with biological targets. Additionally, the (3R) configuration at the 3-position introduces chirality, making this compound a valuable scaffold for enantioselective synthesis and drug discovery. The carboxylate functionality at the 1-position provides a site for further chemical modification, allowing for the development of more complex derivatives with tailored pharmacological properties.

In recent years, there has been growing interest in piperidine derivatives due to their role as key pharmacophores in numerous therapeutic agents. Studies have demonstrated that modifications within the piperidine ring can significantly alter the biological activity of a molecule. For instance, research has shown that substituents at the 3-position can modulate binding affinity to specific enzymes or receptors. The compound tert-butyl (3R)-3-aminopiperidine-1-carboxylate represents an advanced derivative that incorporates these structural features to optimize pharmacokinetic and pharmacodynamic profiles.

One of the most compelling aspects of tert-butyl (3R)-3-aminopiperidine-1-carboxylate is its potential application in the development of central nervous system (CNS) drugs. Piperidine-based compounds have been extensively studied for their activity as monoamine oxidase (MAO) inhibitors, serotonin reuptake inhibitors (SRIs), and other neuroactive agents. The chiral center at the 3-position allows for the exploration of enantiomeric differences, which can lead to improved selectivity and reduced side effects. Preliminary studies suggest that this compound may exhibit potent inhibitory effects on certain MAO isoforms, making it a promising candidate for further investigation.

Furthermore, the synthesis of tert-butyl (3R)-3-aminopiperidine-1-carboxylate has been optimized to ensure high yield and enantioselectivity. Modern synthetic approaches often employ chiral auxiliaries or catalysts to achieve high levels of stereochemical control. For example, asymmetric hydrogenation or resolution techniques can be used to isolate the desired (3R) enantiomer with high purity. These advances in synthetic methodology have made it feasible to produce complex piperidine derivatives on a larger scale, facilitating their use in preclinical and clinical studies.

The pharmaceutical industry has been particularly interested in tert-butyl (3R)-3-aminopiperidine-1-carboxylate due to its potential as an intermediate in the synthesis of more complex drug candidates. By serving as a building block, this compound enables medicinal chemists to rapidly explore new molecular architectures while maintaining key pharmacophoric elements. This approach accelerates the drug discovery process by reducing the time and resources required to develop novel therapeutics.

Recent research has also highlighted the importance of bioisosteric replacements in drug design. In some cases, replacing functional groups with bioisosteres can improve solubility, metabolic stability, or binding affinity without altering core biological activity. The carboxylate group in tert-butyl (3R)-3-aminopiperidine-1-carboxylate can be considered as a potential bioisostere for other functional groups that may be introduced during later stages of drug development. This flexibility makes this compound a versatile tool for medicinal chemists seeking to optimize their lead compounds.

Another area where tert-butyl (3R)-3-aminopiperidine-1-carboxylate shows promise is in the development of protease inhibitors. Proteases play critical roles in various biological processes, including inflammation and viral replication. By inhibiting specific proteases, it may be possible to develop treatments for conditions such as cancer or infectious diseases. The rigid piperidine core and chiral center provide an ideal framework for designing molecules that interact tightly with protease active sites.

The compound's structural features also make it suitable for use as a ligand in crystallographic studies aimed at understanding enzyme-substrate interactions at an atomic level. High-resolution crystal structures can provide valuable insights into how small molecules bind to biological targets, guiding further optimization efforts. Such structural information is often crucial for developing drugs with improved efficacy and reduced toxicity.

In conclusion, tert-butyl (3R)-3-aminopiperidine-1-carboxylate (CAS No. 188111-79-7) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features—combining steric hindrance from the tertiary butyl group with chirality at the 3-position—make it an attractive scaffold for designing biologically active molecules. Ongoing studies are exploring its applications in CNS drug development, protease inhibition, and other therapeutic areas. As synthetic chemistry continues to evolve, compounds like this will play an increasingly important role in accelerating the discovery and development of new medicines.

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Amadis Chemical Company Limited
(CAS:188111-79-7)tert-butyl (3R)-3-aminopiperidine-1-carboxylate
A4159
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Price ($):402.0/684.0
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Suzhou Senfeida Chemical Co., Ltd
(CAS:188111-79-7)(R)-(?)-3-Amino-1-Boc-piperidine
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Purity:98%
Quantity:Company Customization
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